N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13642604
InChI: InChI=1S/C15H21BFNO4/c1-14(2)15(3,4)22-16(21-14)11-8-10(17)6-7-12(11)18-13(19)9-20-5/h6-8H,9H2,1-5H3,(H,18,19)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)COC
Molecular Formula: C15H21BFNO4
Molecular Weight: 309.14 g/mol

N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide

CAS No.:

Cat. No.: VC13642604

Molecular Formula: C15H21BFNO4

Molecular Weight: 309.14 g/mol

* For research use only. Not for human or veterinary use.

N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide -

Specification

Molecular Formula C15H21BFNO4
Molecular Weight 309.14 g/mol
IUPAC Name N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide
Standard InChI InChI=1S/C15H21BFNO4/c1-14(2)15(3,4)22-16(21-14)11-8-10(17)6-7-12(11)18-13(19)9-20-5/h6-8H,9H2,1-5H3,(H,18,19)
Standard InChI Key QXXDIZVTTGNUNI-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)COC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)COC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Aromatic Core: A benzene ring substituted at the 4-position with fluorine and at the 2-position with a tetramethyl-1,3,2-dioxaborolane group.

  • Acetamide Backbone: A methoxyacetamide group (-NH-C(=O)-CH₂-OCH₃) attached to the aromatic ring’s nitrogen atom.

  • Boronate Ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, which stabilizes the boron atom and enhances solubility in organic solvents .

The IUPAC name, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide, systematically describes this arrangement.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₂₁BFNO₄
Molecular Weight309.14 g/mol
CAS Number2246895-78-1
InChI KeyQXXDIZVTTGNUNI-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)COC

Spectroscopic and Physical Properties

While experimental data on melting point, boiling point, and solubility are unavailable, analogous boronic esters exhibit:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, THF) and limited solubility in water.

  • Stability: Hydrolysis-resistant under anhydrous conditions due to the pinacol ester’s steric protection.

  • Spectroscopy: Predicted IR stretches include B-O (~1,350 cm⁻¹), C-F (~1,100 cm⁻¹), and amide C=O (~1,650 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via sequential functionalization of a fluorinated aniline precursor:

  • Borylation: A Miyaura borylation reaction installs the pinacol boronate ester on 2-amino-4-fluorophenol using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst.

  • Acetylation: The amine group is acylated with methoxyacetyl chloride in the presence of a base (e.g., triethylamine).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
BorylationB₂pin₂, Pd(dppf)Cl₂, KOAc, DMSO, 80°C~60%
AcetylationMethoxyacetyl chloride, Et₃N, DCM, RT~85%

Purification and Characterization

Crude product purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Purity is confirmed via HPLC (>95%) and ¹H/¹³C NMR spectroscopy .

Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

The boronate ester undergoes transmetalation with palladium catalysts, enabling aryl-aryl bond formation. For example, coupling with 4-bromotoluene produces biaryl derivatives:

Ar-Bpin+Ar’-BrPd(PPh₃)₄, Na₂CO₃Ar-Ar’+Bpin-Br\text{Ar-Bpin} + \text{Ar'-Br} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Ar-Ar'} + \text{Bpin-Br}

Amide Group Modifications

The methoxyacetamide moiety participates in:

  • Hydrolysis: Under acidic conditions, yielding 2-methoxyacetic acid and the corresponding amine.

  • N-Alkylation: Reacts with alkyl halides to form tertiary amides.

Applications in Organic Synthesis and Drug Discovery

Building Block for Heterocycles

The compound serves as a precursor to fluorinated quinazolines and benzoxazoles via cyclization reactions.

Table 3: Comparative Pharmacokinetic Properties of Analogues

CompoundlogPSolubility (µg/mL)Plasma Stability (t₁/₂)
Parent Boronate2.112>24 h
Non-fluorinated Analog1.81818 h

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